molecular formula C11H14O3 B075543 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol CAS No. 1446-84-0

3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol

Cat. No. B075543
CAS RN: 1446-84-0
M. Wt: 194.23 g/mol
InChI Key: MXVLFOMMAUNPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. It is commonly referred to as safrole alcohol and is found in the essential oil of the sassafras plant. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol in lab experiments is its high yield of synthesis. It is also relatively easy to obtain and has a low toxicity. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol. One area of research is the development of new drugs based on its antifungal, antibacterial, and antiviral properties. Another area of research is the study of its antioxidant and anti-inflammatory properties, which could have potential applications in the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations for its use.

Synthesis Methods

The synthesis of 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol can be achieved through several methods, including the isomerization of safrole, which is obtained from the sassafras plant. Another method involves the reduction of isosafrole using sodium borohydride or lithium aluminum hydride. The yield of the synthesis process is relatively high, making it a viable method for large-scale production.

Scientific Research Applications

3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, it has been shown to possess antifungal, antibacterial, and antiviral properties, making it a promising candidate for the development of new drugs.

properties

CAS RN

1446-84-0

Product Name

3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C11H14O3/c1-8(6-12)4-9-2-3-10-11(5-9)14-7-13-10/h2-3,5,8,12H,4,6-7H2,1H3

InChI Key

MXVLFOMMAUNPJY-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(C=C1)OCO2)CO

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)CO

Other CAS RN

1446-84-0

synonyms

3-benzo[1,3]dioxol-5-yl-2-methyl-propan-1-ol

Origin of Product

United States

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